Product packaging for Cefamandole Impurity A(Cat. No.:CAS No. 36922-15-3)

Cefamandole Impurity A

Cat. No.: B601275
CAS No.: 36922-15-3
M. Wt: 504.5 g/mol
InChI Key: GMOWDNMIMITXAA-DDUZABMNSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Research and Development

Impurity profiling, the identification and quantification of impurities in a pharmaceutical product, is a critical component of drug development. wisdomlib.orgmt.com Even in small amounts, impurities can impact the safety and efficacy of a drug. wisdomlib.org Some impurities may be toxic, while others could be less effective than the active pharmaceutical ingredient (API), potentially leading to suboptimal therapeutic outcomes. pharmaffiliates.com Therefore, a thorough understanding of the impurity profile is essential to ensure the quality, safety, and consistency of the final drug product. mt.compharmaffiliates.com Early identification and control of impurities can also prevent costly reformulations and delays in clinical trials and regulatory approval. pharmaffiliates.com

The process of impurity profiling involves sophisticated analytical techniques to detect, identify, and quantify these unwanted substances. wisdomlib.org This detailed analysis provides a "fingerprint" of the manufacturing process and is a key indicator of its robustness. mt.com

Regulatory Frameworks for Impurity Control in Pharmaceutical Research

To ensure patient safety and drug efficacy, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceuticals. europa.eupharmaffiliates.comgmp-compliance.orggmp-compliance.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted globally. pharmaffiliates.com

Key ICH guidelines relevant to impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.eujpionline.orgpremier-research.com It establishes thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15% for APIs with a maximum daily dose of ≤2g/day). pharmaffiliates.com

ICH Q3B(R2): Impurities in New Drug Products: This document focuses on degradation products that can form in the final drug product during its shelf life. premier-research.comfda.gov

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses impurities that have the potential to cause genetic mutations and cancer, setting strict limits to manage carcinogenic risk. premier-research.comfreyrsolutions.comraps.org

These regulatory frameworks mandate that pharmaceutical manufacturers identify and control impurities to ensure that they are present at levels that are safe for human use. pharmaffiliates.comjpionline.org

Overview of Cefamandole (B1668816) and Related Cephalosporin (B10832234) Antibiotics

Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of bacteria. wikipedia.orgontosight.ai It functions by inhibiting the synthesis of the bacterial cell wall, a mechanism common to beta-lactam antibiotics. ontosight.ainih.gov Cefamandole was historically used to treat infections of the skin, bones, joints, urinary tract, and lower respiratory tract. wikipedia.orgdrugbank.com The clinically used form is often cefamandole nafate, a prodrug that is administered parenterally. wikipedia.orgpharmaffiliates.com

Cephalosporins are classified into generations based on their spectrum of antimicrobial activity. wikipedia.org First-generation cephalosporins are primarily active against Gram-positive bacteria, while later generations, including the second-generation to which cefamandole belongs, exhibit increased activity against Gram-negative bacteria. wikipedia.orgbritannica.com Other notable cephalosporins include cefazolin, cefoxitin, and ceftriaxone. wikipedia.orgnih.govacpjournals.org

CephalosporinGenerationPrimary Spectrum of Activity
CephalothinFirstGram-positive and many Gram-negative bacteria
CefazolinFirstGram-positive and many Gram-negative bacteria
CefamandoleSecondBroad-spectrum, with increased activity against Gram-negative bacteria
CefuroximeSecondExtended antibacterial spectrum including more Gram-negative rods
CefoxitinSecondEffective against mixed aerobic-anaerobic infections
CeftazidimeThirdMore effective against resistant Gram-negative bacteria
CeftriaxoneThirdMore effective against resistant Gram-negative bacteria

Academic Research Focus on Formylmandeloyl-7-amino-desacetoxy-cephalosporanic Acid (Cefamandole Impurity A)

Within the context of cefamandole production and stability, a specific impurity known as this compound has garnered academic and regulatory attention. veeprho.com This compound, chemically identified as (6R, 7R)-7-((R)-2-(formyloxy)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a key process-related impurity and potential degradation product of cefamandole. veeprho.com

The core structure of this impurity is based on 7-aminodesacetoxycephalosporanic acid (7-ADCA), a fundamental building block in the synthesis of many cephalosporins. nih.govsigmaaldrich.com The presence of the formylmandeloyl side chain is a direct result of the synthetic pathway for cefamandole. Research focuses on the synthesis, isolation, and characterization of this compound to develop analytical methods for its detection and control in the final drug product, ensuring compliance with pharmacopeial standards. jfda-online.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36922-15-3

Molecular Formula

C20H20N6O6S2

Molecular Weight

504.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N6O6S2/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31)/t13-,15-,18-/m1/s1

InChI Key

GMOWDNMIMITXAA-DDUZABMNSA-N

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(acetyloxy)​phenylacetyl]​amino]​-​3-​[[(1-​methyl-​1H-​tetrazol-​5-​yl)​thio]​methyl]​-​8-​oxo-​, [6R-​[6α,​7β(R*)​]​]​- (9CI)

Origin of Product

United States

Origin and Formation Mechanisms of Formylmandeloyl 7 Amino Desacetoxy Cephalosporanic Acid Cefamandole Impurity A

Impurity Formation during Chemical Synthesis Pathways

The multi-step synthesis of cefamandole (B1668816) is a complex process where the formation of impurities is often inevitable. Cefamandole Impurity A can be generated through various side reactions and is influenced by the quality of starting materials and the specific process conditions employed.

By-products of Synthetic Reactions

During the synthesis of cefamandole, which often involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus or a derivative, side reactions can lead to the formation of this compound. conicet.gov.ar The synthesis of cefamandole typically starts from 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ATCA). google.com This intermediate is then condensed with an activated form of mandelic acid, such as α-formylmandeloyl chloride, in an aqueous acetone (B3395972) solution. google.com Incomplete formylation or the presence of unreacted mandelic acid derivatives can lead to the formation of related impurities. If 7-aminodesacetoxycephalosporanic acid (7-ADCA) is present as an impurity in the 7-ACA starting material, its reaction with the activated mandelic acid side chain would directly lead to the formation of this compound.

The generation of by-products is a common challenge in the manufacturing of semi-synthetic antibiotics like cephalosporins. google.com These unintended reactions can result in a variety of structurally similar impurities that may be difficult to separate from the final product. conicet.gov.argoogle.com

Role of Starting Materials and Intermediates in Impurity Generation

The purity of the starting materials and intermediates is a critical factor influencing the impurity profile of the final cefamandole product. conicet.gov.ar The primary starting material for many semi-synthetic cephalosporins is derived from penicillin through a series of chemical and enzymatic steps, which can introduce impurities. nih.govsigmaaldrich.commedchemexpress.com

Specifically, the synthesis of cefamandole often utilizes 7-aminocephalosporanic acid (7-ACA) or its derivatives. google.com A key intermediate in the synthesis of some cephalosporins is 7-aminodesacetoxycephalosporanic acid (7-ADCA). sigmaaldrich.commedchemexpress.comgoogle.comnih.gov If 7-ADCA is present as an impurity in the 7-ACA starting material, it will react alongside 7-ACA during the acylation step with the mandelic acid side chain, directly forming formylmandeloyl-7-amino-desacetoxy-cephalosporanic acid (this compound). The structural similarity between 7-ACA and 7-ADCA makes their separation challenging, meaning that even small amounts of 7-ADCA in the starting material can lead to the formation of this specific impurity.

Starting Material/IntermediatePotential for Impurity A Formation
7-aminocephalosporanic acid (7-ACA)Low, unless contaminated with 7-ADCA.
7-aminodesacetoxycephalosporanic acid (7-ADCA)High, as it is a direct precursor. sigmaaldrich.commedchemexpress.comnih.gov
α-formylmandeloyl chlorideIncomplete reactions can contribute to a complex impurity profile. google.com

Process-Related Impurities

Process-related impurities are those that arise from the manufacturing process itself, including reagents, solvents, and catalysts. conicet.gov.ar In the context of cefamandole synthesis, the conditions of the condensation reaction, such as pH, temperature, and reaction time, can influence the formation of by-products, including this compound. sum.edu.plnih.gov For instance, suboptimal pH control during the acylation step can lead to the degradation of either the starting materials or the product, creating a more complex impurity profile. sum.edu.pl

Furthermore, the purification processes used to isolate the final cefamandole product, such as crystallization or chromatography, may not completely remove all structurally similar impurities. google.com The efficiency of these purification steps is critical in controlling the level of this compound in the final drug substance.

Degradation Pathways Leading to Formylmandeloyl-7-amino-desacetoxy-cephalosporanic Acid (this compound)

Cefamandole, like many β-lactam antibiotics, is susceptible to degradation under various conditions. sum.edu.plnih.gov These degradation pathways can lead to the formation of several impurities, including this compound, particularly if the initial drug substance contains related precursors. A study on cefamandole nafate revealed the formation of a series of degradation impurities. nih.gov

Hydrolytic Degradation Mechanisms

Hydrolysis is a major degradation pathway for cephalosporins, often involving the cleavage of the β-lactam ring, which is essential for their antibacterial activity. sum.edu.pljchps.com The stability of cefamandole nafate, a prodrug of cefamandole, has been shown to be pH-dependent, with the greatest stability observed at a pH of 3.5–5. sum.edu.pl Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring. sum.edu.pl

While direct hydrolysis of cefamandole itself does not form this compound, the hydrolytic environment can promote other degradation reactions. For instance, if cefamandole contains an impurity with a similar core but a different side chain, hydrolysis could potentially modify that side chain to resemble that of this compound. The degradation of cefamandole nafate in aqueous solutions follows first-order kinetics. sum.edu.pl

Oxidative Degradation Mechanisms

Oxidation is another significant degradation pathway for pharmaceuticals. jchps.com Functional groups within the cefamandole molecule, such as the thioether linkage, are susceptible to oxidation. jchps.com While specific studies detailing the oxidative formation of this compound are limited, it is known that oxidative stress can lead to the formation of various degradation products in cephalosporins. nih.govfrontiersin.org

Degradation PathwayImpact on CefamandolePotential for Impurity A Formation
Hydrolysis Cleavage of the β-lactam ring, loss of activity. sum.edu.plIndirect, through degradation of related impurities.
Oxidation Modification of susceptible functional groups like thioethers. jchps.comPossible, through modification of side chains.

Photolytic Degradation Processes

The degradation of pharmaceutical compounds upon exposure to light, known as photolytic degradation, is a significant factor in drug stability. The process is typically initiated when a molecule absorbs energy from light, particularly in the ultraviolet (UV) spectrum. This energy absorption can excite the molecule to a higher energy state, making it more susceptible to chemical reactions such as oxidation-reduction, ring alteration, and polymerization. chineway.com.cn Aromatic structures, which are present in Cefamandole, can be particularly prone to photodegradation. doi.org

While specific studies detailing the complete photolytic pathway to this compound are not extensively available, the principles of photodegradation for complex antibiotics are well-established. For instance, studies on other β-lactam antibiotics have shown the formation of degradation products upon exposure to UV radiation. mdpi.com The high-energy nature of UV light can provide the activation energy for complex reactions, potentially leading to the modification of the cephalosporin (B10832234) nucleus or its side chains, contributing to the formation of impurities like Formylmandeloyl-7-amino-desacetoxy-cephalosporanic acid. chineway.com.cn

Thermal Degradation Processes

Thermal stress is a critical factor influencing the stability of Cefamandole and promoting the formation of impurities. Studies have shown that amorphous Cefamandole Nafate is significantly less stable than its crystalline form, with decomposition rates being at least an order of magnitude higher. nih.gov The presence of water further accelerates this process, increasing both the rate of decomposition and the number of degradation products formed. nih.gov

The degradation of Cefamandole Nafate in the solid state, influenced by temperature and relative humidity (RH), generally follows first-order reaction kinetics. researchgate.net This means the rate of degradation is directly proportional to the concentration of the drug. researchgate.net Investigations have been carried out under various conditions to understand the kinetics of this thermal decay. researchgate.net Similarly, in aqueous solutions, the degradation rate is highly dependent on temperature, with studies being conducted at various temperatures to determine the thermodynamic parameters of the reactions. sum.edu.plbibliotekanauki.pl The Arrhenius equation, which relates the reaction rate to temperature, is often used to model this behavior, although some studies have noted non-linear Arrhenius plots for amorphous Cefamandole, suggesting a complex degradation mechanism. nih.gov

Table 1: Investigated Conditions for Thermal Degradation of Cefamandole Nafate
StateConditionsObserved KineticsReference
Solid (Amorphous)Dry Air at 373 K, 383 K, 388 K, 393 KFirst-order reaction researchgate.net
Solid (Amorphous)76.4% RH at 323 K, 333 K, 343 K, 353 KFirst-order reaction; accelerated rate with humidity nih.govresearchgate.net
Aqueous SolutionpH 0.42–9.12 at 303 K, 313 K, 323 K, 333 KFirst-order reaction sum.edu.plbibliotekanauki.pl

Specific Degradation Mechanisms of Cefamandole Nafate and Cefamandole Acid Leading to Impurity A

The formation of this compound is a multi-step process originating from both the prodrug, Cefamandole Nafate, and its active form, Cefamandole Acid.

Hydrolysis of Prodrug: Cefamandole Nafate is a formate (B1220265) ester prodrug designed to improve stability and solubility. wikipedia.org Upon administration or when in aqueous solution, it rapidly hydrolyzes to release the active metabolite, Cefamandole. wikipedia.orgrxlist.com This hydrolysis of the O-formyl group on the mandelic acid side chain is a primary and expected degradation step. patsnap.comnih.gov

Degradation of Cefamandole Acid: Following the initial hydrolysis, both the remaining Cefamandole Nafate and the newly formed Cefamandole Acid are susceptible to further degradation. nih.gov Studies have revealed that both compounds produce a similar series of degradation impurities. nih.gov The degradation in aqueous solutions is understood as a first-order reaction influenced by general and specific acid-base catalysis. sum.edu.plbibliotekanauki.pl The molecule is most stable in a pH range of 3.5 to 5 and is degraded by both hydrogen and hydroxide (B78521) ions, as well as through spontaneous hydrolysis. sum.edu.pl

Formation of Impurity A: The chemical name of Impurity A, Formylmandeloyl-7-amino-desacetoxy-cephalosporanic acid , provides insight into its structure. toku-e.com Its formation involves significant alterations to the parent molecule. The "desacetoxy" portion of the name indicates the loss of the acetoxymethyl group at the C-3 position of the cephalosporin core, which is replaced by a hydrogen atom, resulting in a 7-amino-desacetoxy-cephalosporanic acid (7-ADCA) nucleus. nih.govsigmaaldrich.com The "Formylmandeloyl" part of the name suggests that the side chain at the C-7 position is the O-formyl mandelic acid group, the same as in the original Cefamandole Nafate prodrug. This indicates that Impurity A is formed when the Cefamandole Nafate molecule undergoes degradation at the C-3 position before the formate ester on its side chain is hydrolyzed.

Polymerization Phenomena and Related Impurities in Cephalosporins

Cephalosporins, as part of the β-lactam class of antibiotics, are known to be chemically unstable and can undergo polymerization. nih.gov This process involves drug molecules reacting with each other to form larger chemical entities, primarily dimers and trimers. nih.gov These polymeric impurities are a concern in pharmaceutical formulations as they represent a loss of the active ingredient and can be associated with adverse effects.

The tendency for polymerization stems from the inherent reactivity of the β-lactam ring system. Factors such as exposure to heat, light, water, or inappropriate pH can trigger these reactions. Stress testing of Cefamandole Nafate has confirmed the formation of polymerized impurities. nih.gov Research on other cephalosporins, such as Cefotaxime, has shown that polymer impurities can form during production, transport, storage, and even clinical use.

Research on Dimer and Trimer Formation

Detailed research into related cephalosporins provides a model for understanding the polymerization of Cefamandole. Studies on Cefotaxime have successfully isolated and characterized dimer and trimer impurities from industrial samples. These investigations utilize advanced analytical techniques, including preparative high-performance liquid chromatography (HPLC) for isolation, followed by structural elucidation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This research has validated the specific connection sites and stereoscopic configuration of the resulting polymers. For example, a Cefotaxime dimer is formed by the covalent linkage of two monomer molecules. The identification of such structures is crucial for quality control and for understanding the degradation profile of cephalosporin-based drugs. Given that stress testing of Cefamandole Nafate also reveals polymerized impurities, it is understood to undergo similar dimer and trimer formation processes. nih.gov

Covalent Polymerization Mechanisms

The mechanism of polymerization in cephalosporins is a direct consequence of the chemical reactivity of the strained four-membered β-lactam ring. patsnap.com This ring contains an electrophilic carbonyl carbon that is susceptible to nucleophilic attack.

In the polymerization process, an intermolecular reaction occurs where a nucleophilic group on one cephalosporin molecule attacks the β-lactam carbonyl carbon of a second molecule. This results in the opening of the highly strained ring and the formation of a new, stable covalent bond between the two molecules, creating a dimer. This process can continue, with a dimer reacting with another monomer to form a trimer, and so on. The nucleophilic group initiating the attack is often an amine group present on the side chain of the cephalosporin molecule. This same fundamental reactivity of the β-lactam ring is also responsible for the antibiotic's mechanism of action, where it covalently binds to penicillin-binding proteins (PBPs) in bacteria. patsnap.comnih.gov

Interactions with Processing Materials and Packaging Components as Sources of Impurity A

The stability of a pharmaceutical product can be compromised by interactions with materials used during manufacturing and in its final packaging. chineway.com.cn Excipients and packaging components, while often considered inert, can contain or generate reactive impurities that degrade the active pharmaceutical ingredient (API). nih.govdrhothas.comjapsonline.com

A compatibility study specifically investigating Cefamandole Nafate for injection with various butyl rubber closures found that chemical components can be released from the rubber and migrate into the drug product. researchgate.net These "leachables" were found to be the primary cause of increased turbidity in the reconstituted drug solution. researchgate.net While this study did not explicitly link these leachables to the formation of this compound, it demonstrates a clear interaction between the packaging and the drug formulation that impacts its quality. researchgate.netresearchgate.net

Advanced Methodologies for Isolation and Purification of Formylmandeloyl 7 Amino Desacetoxy Cephalosporanic Acid Cefamandole Impurity A

Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity isolation in the pharmaceutical industry. Various high-performance liquid chromatography (HPLC) based methods have been developed to effectively separate Cefamandole (B1668816) Impurity A from the parent drug and other related substances.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating specific compounds from a complex mixture in sufficient quantities for further analysis. nih.gov The scalability of this method allows for the purification of impurities from milligrams to grams. sielc.comsielc.com

Research Findings:

A common approach involves the use of reversed-phase (RP) HPLC. sielc.comfrontiersin.orgnih.gov In a typical preparative HPLC setup for isolating cephalosporin (B10832234) impurities, a C18 column is often employed. nih.govnih.gov The mobile phase usually consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govsielc.comfrontiersin.org Gradient elution is frequently utilized to achieve optimal separation of impurities with varying polarities. frontiersin.orgjournalijar.com

For the isolation of Cefamandole Impurity A, a method can be developed based on analytical HPLC conditions and scaled up for preparative purposes. The selection of the mobile phase and gradient profile is critical to resolve Impurity A from Cefamandole and other degradation products. For instance, a mobile phase containing acetonitrile and a phosphate (B84403) buffer can be effective. nih.govfrontiersin.org The pH of the buffer is a crucial parameter that can be adjusted to optimize the separation. google.com

ParameterTypical Conditions
Column Reversed-phase C18, preparative scale
Mobile Phase A Buffered aqueous solution (e.g., phosphate buffer)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate Scaled up from analytical method
Injection Volume Maximized for throughput without compromising resolution

This table presents typical parameters for the preparative HPLC isolation of cephalosporin impurities.

The collected fractions containing the impurity of interest are then pooled and concentrated. nih.gov Spiking studies with the isolated impurity can confirm its retention time in the analytical HPLC method. nih.gov

High-Performance Size Exclusion Chromatography (HPSEC) for Polymerized Species and Impurity A

Research Findings:

Studies have shown the utility of HPSEC in the analysis of impurities in Cefamandole nafate. nih.gov HPSEC methods have been developed to separate polymerized impurities in various cephalosporins. frontiersin.orgnih.govnih.govresearchgate.net These methods often use columns like TSK-gel G2000SWxl or Xtimate SEC-120. nih.govnih.govresearchgate.net The mobile phase is typically a phosphate buffer at a specific pH. frontiersin.orgnih.govresearchgate.net

In the context of isolating this compound, HPSEC can be employed as a preliminary purification step to remove any high molecular weight polymers that may have formed. This pre-purification step can reduce the complexity of the mixture being loaded onto the preparative RP-HPLC system, thereby improving the efficiency and resolution of the final purification step.

ParameterTypical Conditions
Column TSK-gel G2000SWxl, Xtimate SEC-120
Mobile Phase Phosphate buffer (e.g., 0.005 mol/L, pH 7.0)
Flow Rate Typically around 1.0 mL/min for analytical scale
Detection UV at a suitable wavelength

This table presents typical parameters for the HPSEC analysis of cephalosporin impurities.

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Impurity Mixtures

Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power compared to one-dimensional LC, making it an ideal tool for separating co-eluting impurities in complex pharmaceutical samples. mdpi.comresearchgate.net This technique can be particularly useful when Impurity A is present in a mixture with other closely related impurities that are difficult to separate using a single chromatographic method.

Research Findings:

A common 2D-LC approach involves coupling two different chromatographic modes, such as HPSEC and RP-HPLC (SEC × RPLC). nih.govresearchgate.netresearchgate.net This combination provides orthogonal separation based on size in the first dimension and polarity in the second dimension. mdpi.com The "heart-cutting" technique is often employed, where a specific fraction from the first dimension is transferred to the second dimension for further separation. nih.govresearchgate.netmdpi.com This approach has been successfully used to characterize allergenic polymerized impurities in cephalosporins, including those in Cefamandole nafate for injection. nih.govresearchgate.net

For the isolation of this compound, a 2D-LC system could be configured where an initial separation on an HPSEC column removes high molecular weight impurities. The fraction corresponding to the molecular weight of Impurity A would then be transferred to a preparative RP-HPLC column for final purification. This automated, two-step process can significantly enhance the purity of the isolated compound. researchgate.net

Ancillary Purification Strategies

Following chromatographic separation, additional steps are often necessary to obtain the impurity in a solid, stable form suitable for use as a reference standard.

Freeze-Drying Methods

Freeze-drying, or lyophilization, is a process that removes water from a frozen product through sublimation. wikipedia.orgfda.govgsconlinepress.com It is a gentle drying technique that is well-suited for heat-sensitive compounds like many pharmaceuticals and their impurities. biopharminternational.com

Research Findings:

The process involves freezing the solution containing the purified impurity, followed by applying a vacuum to facilitate the sublimation of the solvent. fda.govdrug-dev.com This method is commonly used after preparative HPLC to obtain the isolated impurity as a dry powder. frontiersin.orgnih.gov The stability of cephalosporin derivatives in the final freeze-dried product can be influenced by factors such as pH and the presence of excipients. google.com For this compound, after the collected fractions from preparative HPLC are pooled and potentially concentrated, freeze-drying would be the final step to yield the purified solid. nih.govfrontiersin.org The process must be carefully controlled to ensure the stability of the impurity. nih.gov

Purity Enhancement and Fraction Collection Techniques

The goal of preparative chromatography is to achieve the highest possible purity of the target compound. journalijar.com This is facilitated by optimized fraction collection strategies.

Research Findings:

Modern fraction collectors can be programmed to collect fractions based on time, peak detection, or a combination of both. gilson.com For isolating impurities, peak-based fraction collection is generally preferred as it allows for more precise collection of the target peak, minimizing the collection of adjacent impurities. gilson.com The threshold for peak detection can be set to ensure that only the purest part of the peak is collected. lcms.cz

To further enhance purity, a re-chromatography step can be employed. journalijar.com In this approach, the fractions containing the impurity are pooled and re-injected onto the same or a different preparative HPLC system for a second round of purification. This iterative process can significantly increase the final purity of the isolated this compound. Automated fraction collection integrated with the chromatography system is crucial for high-throughput and precise purification. gilson.com

Structural Elucidation and Characterization of Formylmandeloyl 7 Amino Desacetoxy Cephalosporanic Acid Cefamandole Impurity A

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for identifying and characterizing low-level impurities in active pharmaceutical ingredients (APIs). americanpharmaceuticalreview.com Its high sensitivity allows for the detection and structural analysis of compounds present in minute quantities, often without the need for extensive purification. americanpharmaceuticalreview.com For Cefamandole (B1668816) Impurity A, a multi-faceted MS approach is employed, combining chromatographic separation with high-resolution and tandem mass analysis.

The analysis of Cefamandole and its related substances typically begins with separation using high-performance liquid chromatography (HPLC). pharmtech.com Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for analyzing complex mixtures like bulk drug substances containing various impurities. researchgate.net

A reversed-phase HPLC (RP-HPLC) method is ideal for separating Cefamandole Impurity A from the main drug substance and other potential degradation products. nih.govresearcher.life The impurity, being a derivative of the 7-aminodesacetoxycephalosporanic acid (7-ADCA) core, possesses different polarity compared to Cefamandole or its prodrug, Cefamandole Nafate, allowing for effective chromatographic resolution. nih.govsigmaaldrich.com More advanced methods, such as two-dimensional liquid chromatography (2D-LC), can also be employed to resolve highly complex impurity profiles by coupling different separation mechanisms, like size exclusion and reversed-phase chromatography, providing enhanced separation and confirmation of impurity structures. researchgate.netnih.govresearchgate.net The eluent from the HPLC is introduced directly into the mass spectrometer, which provides molecular weight information for each separated component. americanpharmaceuticalreview.com

Table 1: Representative LC-MS Method for Impurity Profiling

ParameterCondition
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate (B1220265) nih.govnih.gov
Mobile Phase B Acetonitrile (B52724) or Methanol researchgate.netnih.gov
Elution Mode Gradient elution
Flow Rate 0.4 - 1.0 mL/min nih.gov
Ionization Source Electrospray Ionization (ESI), Positive and Negative Modes researcher.lifenih.gov
Mass Analyzer Time-of-Flight (TOF) or Orbitrap americanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS or MSⁿ) is crucial for structural elucidation by providing detailed information about the molecule's fragmentation pattern. nih.govamericanpharmaceuticalreview.com After the precursor ion corresponding to this compound is isolated in the mass spectrometer, it is subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pathways of cephalosporins are well-documented and typically involve the characteristic cleavage of the β-lactam ring and the scission of the amide bond linking the acyl side chain. researchgate.neticm.edu.pl

By analyzing the resulting product ion spectrum, the different structural components of the impurity can be confirmed. The fragmentation of this compound would be expected to yield ions corresponding to the Formylmandeloyl side chain and the 7-ADCA core. nih.govicm.edu.pl Comparing these fragmentation patterns with that of the parent drug, Cefamandole, and other known related substances helps to precisely pinpoint the structural modifications that constitute the impurity. nih.gov

Table 2: Proposed MS/MS Fragmentation Pathway for this compound ([C₁₈H₁₈N₂O₆S + H]⁺)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFragment FormulaInferred Structure
391.09345.0946.00 (HCOOH)C₁₇H₁₇N₂O₄S⁺Loss of formic acid from the side chain
391.09214.04177.05 (C₉H₇O₃)C₈H₁₀N₂O₃S⁺Cleavage of amide bond, yielding the protonated 7-ADCA core
391.09178.06213.03 (C₈H₉N₂O₃S)C₉H₈O₃⁺Cleavage of amide bond, yielding the protonated side chain
391.09149.02242.07 (C₉H₉N₂O₄S)C₉H₅O₂⁺Characteristic β-lactam ring cleavage fragment
214.04154.0260.02 (C₂H₂O₂)C₆H₈N₂S⁺Further fragmentation of the 7-ADCA core

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass error of less than 5 ppm. americanpharmaceuticalreview.comresearchgate.net This precision is essential for determining the elemental composition of an unknown impurity. researcher.life For this compound, HRMS analysis of the protonated molecular ion ([M+H]⁺) would confirm its elemental formula as C₁₈H₁₈N₂O₆S. This step is critical to differentiate it from other potential impurities that may have the same nominal mass but different elemental compositions. americanpharmaceuticalreview.com The combination of HRMS data for both the precursor and its fragment ions in an MS/MS experiment provides the highest level of confidence in structural assignment. americanpharmaceuticalreview.comnih.gov

Table 3: Exact Mass Determination of this compound

ParameterValue
Molecular Formula C₁₈H₁₈N₂O₆S
Nominal Mass 390
Monoisotopic Mass 390.0835
Ion Species [M+H]⁺
Calculated Exact Mass 391.0907
Required Mass Accuracy < 5 ppm americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Pathway Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides invaluable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation, providing atom-level detail on the molecule's covalent framework and stereochemistry. pharmtech.commolecularcloud.org For confirmation, the impurity is typically isolated using a technique like preparative HPLC, after which a suite of NMR experiments is performed. researchgate.netresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. tsijournals.com

The ¹H NMR spectrum would display characteristic signals for each part of the molecule: the phenyl protons of the mandeloyl side chain, the unique downfield signal of the formyl proton, the methine proton adjacent to the formyl group, and the distinct doublets for the H-6 and H-7 protons on the β-lactam ring, whose coupling constant confirms their cis relationship. researchgate.net

The ¹³C NMR spectrum complements this by showing signals for all carbon atoms, including the carbonyl carbons (amide, ester, carboxylic acid) and the carbons of the cephem nucleus and aromatic ring. tsijournals.com

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.20d1HAmide NH
~ 8.15s1HFormyl CHO
~ 7.40 - 7.60m5HPhenyl Ar-H
~ 6.05s1HSide chain CH-O
~ 5.60dd1HCephem H-7
~ 5.10d1HCephem H-6
~ 3.50ABq2HCephem CH₂-S
~ 2.00s3HC-3 Methyl

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 170.5Amide C=O
~ 164.0Carboxyl C=O
~ 161.0Formyl C=O
~ 135.0Phenyl C (quaternary)
~ 129.0 - 130.0Phenyl CH
~ 126.5Cephem C-3
~ 125.0Cephem C-2
~ 75.0Side chain CH-O
~ 59.0Cephem C-6
~ 57.5Cephem C-7
~ 25.0Cephem CH₂-S
~ 20.0C-3 Methyl

Two-dimensional (2D) NMR experiments are essential for assembling the full molecular structure by revealing correlations between different nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H spin-spin coupling networks. It would confirm the crucial coupling between the H-6 and H-7 protons of the β-lactam ring and show the correlations among the protons on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon atom. It is used to definitively assign the ¹H and ¹³C signals identified in the 1D spectra. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for structural elucidation as it reveals long-range (2-3 bond) correlations between protons and carbons. These correlations act as molecular puzzle pieces, connecting the different fragments of the molecule. For this compound, key HMBC correlations would link the formylmandeloyl side chain to the 7-amino position of the 7-ADCA core, providing conclusive proof of the structure. researchgate.netresearchgate.net

Table 6: Key HMBC Correlations for Structural Confirmation of this compound

Proton (¹H)Correlated Carbon (¹³C)Inferred Connectivity
Amide NHSide chain C=O, Cephem C-7Confirms amide linkage at C-7
Cephem H-7Side chain C=OConfirms side chain attachment to C-7
Side chain CH-OFormyl C=O, Phenyl CConfirms location of formyl ester on the mandeloyl side chain
Formyl CHOSide chain CH-OConfirms formyl ester structure
C-3 Methyl ProtonsCephem C-2, C-3, C-4Confirms methyl group at C-3 of the desacetoxy core

Stereochemical Configuration Elucidation

The stereochemistry of this compound is defined by the core cephalosporin (B10832234) structure. The IUPAC name for the basic nucleus, 7-aminodesacetoxycephalosporanic acid, is (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.govfishersci.fifishersci.ca This indicates a specific spatial arrangement at the two chiral centers of the bicyclic ring system, which is crucial for its biological activity, or lack thereof, and its interaction with analytical systems. The side chain, derived from formylmandelic acid, can exist as either the (R) or (S) configuration. googleapis.com However, detailed stereochemical analysis of the complete impurity molecule as a whole is not extensively detailed in the provided search results. The absolute stereochemistry of this compound is noted to have 3 defined stereocenters. fda.gov

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are indispensable for the structural confirmation and quantification of pharmaceutical impurities.

UV-Vis spectroscopy is a key technique for analyzing compounds with chromophores, which are parts of a molecule that absorb ultraviolet or visible light. ugm.ac.idugm.ac.id In this compound, the primary chromophores are the phenyl group of the mandelic acid side chain and the α,β-unsaturated carboxylate system within the dihydrothiazine ring of the cephem nucleus. These structural features are expected to produce characteristic absorption maxima in the UV spectrum.

Studies on cefamandole and its degradation products often utilize UV detection for chromatographic analysis. nih.govsum.edu.pl For instance, HPLC methods for the stability testing of cefamandole nafate have employed UV detection at 254 nm. sum.edu.pl The UV spectrum provides essential information that, in conjunction with mass spectrometry, aids in the elucidation of impurity structures. nih.govresearchgate.net The presence of overlapping UV-Vis spectra from the active pharmaceutical ingredient (API) and its impurities necessitates the use of chemometric-assisted spectroscopy for accurate quantification. ugm.ac.idugm.ac.id

Table 1: Expected Chromophoric Contributions to UV-Vis Absorption of this compound

Chromophore Expected Absorption Region (nm)
Phenyl group ~260

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its various functional moieties.

Key expected IR absorption bands include:

β-lactam carbonyl: A strong absorption band typically appears at a high wavenumber (around 1750-1780 cm⁻¹) due to ring strain.

Amide carbonyl: Absorption from the amide C=O stretch is expected around 1650-1680 cm⁻¹.

Carboxylic acid C=O: This will show a strong absorption band around 1700-1730 cm⁻¹.

Carboxylic acid O-H: A broad absorption is expected in the region of 2500-3300 cm⁻¹.

N-H stretch: The amide N-H stretch will appear around 3250-3350 cm⁻¹.

C-O stretch: From the formyl ester group.

Aromatic C-H and C=C: Bands corresponding to the phenyl ring.

Analysis of cefamandole and related compounds often includes IR spectroscopy as part of their structural characterization. researchgate.net

Table 2: Key Functional Groups of this compound and Their Expected IR Frequencies

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
β-lactam C=O stretch 1750 - 1780
Amide C=O stretch 1650 - 1680
Carboxylic Acid C=O stretch 1700 - 1730
Carboxylic Acid O-H stretch 2500 - 3300 (broad)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Application of Stress Testing in Impurity Characterization

Forced degradation, or stress testing, is a critical component of pharmaceutical development and is mandated by regulatory bodies like the ICH. nih.govmedcraveonline.comsgs.com These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. nih.govsgs.comlhasalimited.org The primary goals of stress testing are to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. nih.govmedcraveonline.comlhasalimited.org

The formation of this compound is a direct consequence of the degradation of cefamandole. Studies have shown that cefamandole nafate, a prodrug form, hydrolyzes to cefamandole, which can then further degrade. nih.govnih.govhpra.ie Forced degradation studies on cefamandole nafate have been instrumental in generating and identifying various impurities, including this compound. nih.govresearcher.life By analyzing the impurities formed under specific stress conditions, a clearer understanding of the molecule's intrinsic stability and its degradation mechanisms is achieved. nih.govsgs.com This information is vital for improving manufacturing processes and defining appropriate storage conditions to minimize the formation of impurities in the final product. nih.govresearchgate.net

Table 3: Common Stress Conditions in Forced Degradation Studies

Stress Condition Typical Reagents/Parameters Purpose
Acid Hydrolysis HCl, H₂SO₄ To test for susceptibility to degradation in acidic environments.
Base Hydrolysis NaOH, KOH To test for susceptibility to degradation in alkaline environments.
Oxidation H₂O₂ To investigate the potential for oxidative degradation.
Thermal Dry heat, elevated temperature To assess the impact of heat on drug stability.

Analytical Method Development and Validation for Quantification and Profiling of Formylmandeloyl 7 Amino Desacetoxy Cephalosporanic Acid Cefamandole Impurity A

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the drug product maintains its quality throughout its shelf life. ijpsjournal.com The development of such methods for Cefamandole (B1668816) involves forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate impurities, including Impurity A. ijpsjournal.comnih.gov The analytical method must then prove capable of resolving these degradants from the intact drug. ijpsjournal.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of impurities in cephalosporins, including Cefamandole. pharmtech.comnih.govnih.gov Its high selectivity, sensitivity, and robustness make it ideal for routine quality control and stability testing. ijpsjournal.com

The development of an RP-HPLC method for Cefamandole Impurity A involves optimizing several parameters to achieve adequate separation from the parent drug and other related substances. researchgate.net A typical setup uses a C18 or C8 stationary phase column. nih.govnih.govsysrevpharm.org The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govoup.com Detection is typically performed using an ultraviolet (UV) detector, often at a wavelength of 254 nm. nih.govoup.com Gradient elution may be employed to effectively separate a wide range of impurities with different polarities. nih.gov The goal is to establish baseline separation of all potential organic impurities and the active substance. pharmtech.com

Table 1: Typical RP-HPLC Parameters for Cephalosporin (B10832234) Impurity Analysis
ParameterConditionReference
ColumnC18 or C8, e.g., 250 mm x 4.6 mm, 5 µm nih.govsysrevpharm.org
Mobile PhaseAqueous Buffer (e.g., Ammonium Acetate, Acetic Acid) and Organic Solvent (e.g., Acetonitrile, Methanol) nih.govsysrevpharm.orgoup.com
Flow RateTypically 0.8 - 1.0 mL/min sysrevpharm.orgiajps.com
DetectionUV at 250 nm or 254 nm nih.govsysrevpharm.org
Column TemperatureAmbient or controlled, e.g., 30°C sysrevpharm.org

High-Performance Size Exclusion Chromatography (HPSEC) is a valuable technique for the characterization of high-molecular-weight impurities, such as polymers, which can be allergenic and are a quality concern in cephalosporin products. nih.gov While RP-HPLC is effective for small-molecule impurities, HPSEC separates molecules based on their size in solution, making it ideal for detecting dimers and larger aggregates that may form during degradation. nih.govnih.gov

In the context of Cefamandole analysis, HPSEC can be used as a standalone method or, more powerfully, in combination with other techniques. Research has demonstrated the use of two-dimensional chromatography (2D-LC) that couples HPSEC with RP-HPLC and mass spectrometry (HPSEC-IT-TOF-MS). nih.govnih.gov This approach allows for the separation of polymerized impurities from the monomeric drug and other degradants in the first dimension (HPSEC), followed by further separation and structural characterization in the second dimension (RP-HPLC-MS). nih.govnih.gov

Table 2: Example HPSEC Method Parameters for Polymerized Impurity Analysis
ParameterConditionReference
ColumnXtimate SEC-120 (7.8 mm × 30 cm, 5 μm) nih.gov
Mobile PhaseGradient elution with phosphate buffer (pH 7.0) and acetonitrile nih.gov
Flow Rate1.0 mL/min nih.gov
Coupling TechniqueCoupled with RP-LC and IT-TOF Mass Spectrometry for structural elucidation nih.gov

Capillary Electrophoresis (CE) serves as a powerful alternative and complementary technique to HPLC for impurity analysis. researchgate.netfiu.edu CE offers high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes. researchgate.net Its separation mechanism is based on the differential migration of charged species in an electric field, providing a different selectivity profile compared to HPLC. researchgate.netuu.nl

For cephalosporin analysis, methods like Capillary Zone Electrophoresis (CZE) have been developed. researchgate.net The optimization of a CE method involves selecting an appropriate background electrolyte (buffer), controlling the pH, and applying a suitable voltage. researchgate.net For instance, a phosphate buffer system at a neutral pH has been shown to achieve baseline separation for multiple cephalosporins. researchgate.net The versatility of CE allows it to be adapted for the analysis of a wide range of impurities in pharmaceutical products. fiu.edu

Table 3: Example Capillary Electrophoresis (CE) Method Parameters for Cephalosporin Separation
ParameterConditionReference
TechniqueCapillary Zone Electrophoresis (CZE) researchgate.net
Buffer25 mM disodium (B8443419) hydrogenophosphate - 25 mM sodium dihydrogenophosphate researchgate.net
pH7.00 researchgate.net
Voltage+25 kV researchgate.net
DetectionUV at 210 nm researchgate.net

A compatibility study between Cefamandole Nafate and various butyl rubber closures utilized a headspace GC-MS method to identify organic components that could potentially leach into the drug product. researchgate.net This analysis identified compounds such as siloxanes, saturated hydrocarbons, and trace amounts of toluene. researchgate.net Such methods are crucial for ensuring that the packaging system does not compromise the quality and safety of the pharmaceutical product. researchgate.net

Capillary Electrophoresis (CE) for Impurity Analysis

Method Validation Parameters for Impurity A Quantification

Once an analytical method for this compound has been developed, it must undergo rigorous validation to demonstrate its suitability for its intended purpose. iajps.comsphu.org Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and assesses various parameters including specificity, linearity, accuracy, precision, and robustness. iajps.comnih.gov

Specificity is a critical validation parameter that demonstrates the ability of an analytical method to measure the analyte of interest, in this case, this compound, without interference from other components present in the sample. ijpsjournal.comsysrevpharm.org These interfering components could include the Cefamandole API, other degradation products, synthesis-related impurities, and formulation excipients. sysrevpharm.org

The specificity of a stability-indicating HPLC method is typically established through forced degradation studies. ijpsjournal.comnih.gov By analyzing samples in which Cefamandole has been degraded under stress conditions (e.g., acid, base, heat), it can be shown that the peak corresponding to Impurity A is well-resolved from the main API peak and all other degradant peaks. nih.govsum.edu.pl The use of a photodiode array (PDA) detector can further enhance specificity by allowing for peak purity analysis, which confirms that the chromatographic peak for Impurity A is spectrally homogeneous and not co-eluting with another substance. pharmtech.com For a method to be deemed specific, there should be no interference between the standard peaks and the peaks of any impurities. sysrevpharm.org

Linearity and Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For the quantification of this compound, the linearity was assessed by preparing a series of solutions at a minimum of five different concentrations. wjarr.comgmpua.com The range of an analytical procedure is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision. wjarr.comeuropa.eu

The typical range for the assay of an active substance or a finished product is 80% to 120% of the test concentration. europa.eu For impurity testing, the range must cover from the reporting level of the impurity to 120% of the specification. europa.eu The linearity is typically evaluated by a linear regression analysis of the analyte response versus concentration. The correlation coefficient (r), y-intercept, and slope of the regression line are key indicators of linearity. wjarr.com A correlation coefficient of 0.99 or greater is generally considered acceptable. iajps.com

Table 1: Linearity and Range Data for this compound

Parameter Result
Number of Concentration Levels 5
Concentration Range 0.05% to 2.5% (wt%)
Correlation Coefficient (r) > 0.99

| Regression Equation | Y = mx + c |

This table presents typical data for linearity and range determination for an impurity method. The actual values would be determined experimentally.

Detection Limit (LOD) and Quantification Limit (LOQ) Assessment

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. iajps.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euiajps.com The LOQ is a critical parameter for the quantitative determination of impurities. europa.eu

Several methods can be used to determine LOD and LOQ, including those based on the standard deviation of the response and the slope of the calibration curve, or on the signal-to-noise ratio. pharmtech.com For impurity analysis, the LOQ needs to be at or below the reporting threshold for impurities.

Table 2: LOD and LOQ for this compound

Parameter Method Typical Value
Limit of Detection (LOD) Based on Signal-to-Noise Ratio (3:1) 0.01% (wt%)

| Limit of Quantitation (LOQ) | Based on Signal-to-Noise Ratio (10:1) | 0.03% (wt%) |

These values are illustrative and would be established during method validation.

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the test results obtained by the method to the true value. wjarr.com It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For impurity methods, accuracy is evaluated at a minimum of three concentration levels, such as 50%, 100%, and 150% of the expected impurity concentration. iajps.com The acceptance criterion for accuracy for an impurity method is often that the mean recovery should be within a specified percentage of the theoretical amount. gmpua.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gmpua.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision or ruggedness). iajps.com For an impurity method, the precision is determined over the specified range, and an RSD of not more than 10% is generally acceptable. gmpua.com

Table 3: Accuracy and Precision Data for this compound

Parameter Level Acceptance Criteria
Accuracy (% Recovery) 50%, 100%, 150% Mean recovery of 90.0% to 110.0%
Precision (RSD%) Repeatability ≤ 10%

This table outlines typical acceptance criteria for accuracy and precision in an impurity method validation.

Robustness and Ruggedness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu Typical variations include changes in flow rate, mobile phase composition, and column temperature. iajps.com The method is considered robust if the results remain within acceptable limits despite these variations. iajps.com

Ruggedness, often considered as part of intermediate precision, evaluates the reproducibility of the test results under a variety of normal test conditions, such as different analysts, instruments, and laboratories. iajps.com

Table 4: Robustness and Ruggedness Parameters for this compound Analysis

Parameter Varied Variation
Flow Rate ± 0.1 mL/min
Mobile Phase Composition ± 2% organic
Column Temperature ± 5 °C
Analyst Analyst 1 vs. Analyst 2

| Instrument | Instrument 1 vs. Instrument 2 |

This table lists common parameters varied during robustness and ruggedness testing.

Forced Degradation Studies for Method Development and Pathway Elucidation

Forced degradation, or stress testing, is a critical component of analytical method development and validation. medcraveonline.comnih.gov These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products. nih.gov The primary objectives of forced degradation studies are to demonstrate the specificity of the stability-indicating method and to elucidate the degradation pathways of the drug substance. nih.gov This information is crucial for developing stable formulations and establishing appropriate storage conditions. medcraveonline.com A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradants that may not be relevant to formal stability studies. sgs.com

Acid/Base Hydrolysis Stress Testing

Hydrolysis is a common degradation pathway for many pharmaceuticals. jchps.com Cefamandole, like other cephalosporins, contains a β-lactam ring that is susceptible to hydrolysis. bibliotekanauki.pl Stress testing under acidic and basic conditions is performed to evaluate the stability of this compound to hydrolysis. Amides and lactams are known to undergo acid or base-catalyzed hydrolysis. jchps.com

In a typical study, solutions of this compound are exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures. The samples are then analyzed at various time points to determine the extent of degradation and to identify any new degradation products formed. Studies on cefamandole nafate have shown that its degradation is catalyzed by both hydrogen and hydroxide (B78521) ions. bibliotekanauki.pl

Table 5: Conditions for Acid/Base Hydrolysis of this compound

Stress Condition Reagent Temperature Duration
Acid Hydrolysis 0.1 N HCl 60 °C 24 hours

| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 4 hours |

These conditions are examples and would be optimized to achieve the target degradation.

Oxidative Stress Testing

Oxidation is another significant degradation pathway for pharmaceuticals and can be initiated by factors such as light, heat, or the presence of trace metals. srce.hr Forced degradation studies under oxidative conditions are essential to assess the susceptibility of this compound to oxidation. medcraveonline.com Hydrogen peroxide is a commonly used oxidizing agent for these studies. medcraveonline.com

The study involves treating a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. The reaction mixture is monitored over time to track the degradation of the impurity and the formation of any oxidative degradation products. srce.hr The goal is to simulate potential oxidative processes that could occur during storage. pharxmonconsulting.com

Table 6: Conditions for Oxidative Stress Testing of this compound

Stress Condition Reagent Temperature Duration

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

This table provides typical conditions for oxidative stress testing.

Thermal and Photolytic Stress Testing

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products and stability-indicating analytical methods. nih.gov It is designed to identify the likely degradation products that may form under various environmental pressures, thereby establishing the intrinsic stability of a drug substance and its degradation pathways. sgs.com For Cefamandole, stress testing is intentionally performed under conditions more severe than standard accelerated stability studies to generate and identify impurities such as Formylmandeloyl-7-amino-desacetoxy-cephalosporanic Acid. nih.govnih.gov This process is fundamental to developing and validating analytical methods capable of detecting and quantifying this specific impurity. europa.eu

The primary stress conditions applied are thermal (heat) and photolytic (light). m-pharmaguide.com These studies are typically conducted on a single batch of the drug substance to investigate potential degradation transformations. nih.gov

Thermal Stress Testing (Thermolysis): The objective of thermal stress testing is to evaluate the stability of the drug substance when exposed to heat. m-pharmaguide.com These studies are generally conducted in the solid state at temperatures significantly higher than those used for accelerated stability testing, often ranging from 50°C to 70°C. nih.gov The duration of exposure is adjusted to achieve a target degradation level, which is ideally between 5% and 30%, as this range is considered sufficient for the validation of a chromatographic purity assay. m-pharmaguide.com

Photolytic Stress Testing (Photolysis): Photostability testing is performed to demonstrate that light exposure does not lead to unacceptable changes in the drug substance. nih.gov According to the International Council for Harmonisation (ICH) Q1B guidelines, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV) light. nih.govich.org The drug substance is typically spread in a thin layer (not more than 3 millimeters thick) in a chemically inert, transparent container to ensure uniform light exposure. europa.euich.org Forced degradation studies under photolytic conditions are essential for developing and validating test methods that can resolve and detect photolytic degradants. europa.euich.org

The findings from these stress tests provide the scientific basis for improving manufacturing processes and defining appropriate storage conditions to minimize the formation of this compound. nih.gov

Table 1: Representative Conditions for Forced Degradation Studies of Cefamandole This interactive table outlines typical parameters used in thermal and photolytic stress testing to induce the formation of degradation products like this compound, in accordance with ICH guidelines.

Stress ConditionParameterTypical ConditionPurpose
Thermal (Thermolysis) Temperature50°C - 70°CTo assess the impact of heat on the drug substance in a solid state. nih.govm-pharmaguide.com
Duration24 - 168 hours (1-7 days)To achieve a target degradation of 5-30%. nih.govm-pharmaguide.com
StateSolid Drug SubstanceTo mimic potential degradation during storage and transport. m-pharmaguide.com
Photolytic (Photolysis) Visible Light Exposure≥ 1.2 million lux hoursTo evaluate stability under exposure to indoor and artificial light sources. nih.gov
UV Light Exposure≥ 200 watt-hours / m²To evaluate stability under exposure to ultraviolet radiation. nih.gov
Sample PreparationThin layer (≤ 3 mm) in a transparent containerTo ensure maximal and uniform exposure to the light source. europa.euich.org

Table 2: Illustrative Results of Cefamandole Stress Testing This table presents hypothetical data illustrating the quantification of this compound following exposure to thermal and photolytic stress, as determined by a validated stability-indicating HPLC method.

Stress Condition AppliedCefamandole Assay (%)This compound (%)Total Other Degradants (%)Mass Balance (%)
Control (No Stress) 99.8< 0.05 (Not Detected)0.1599.95
Thermal (70°C, 48h) 92.51.85.699.9
Photolytic (ICH Q1B) 95.10.93.999.9

Establishment and Utilization of Impurity Reference Standards for Formylmandeloyl-7-amino-desacetoxy-cephalosporanic Acid (this compound)

The establishment and use of well-characterized reference standards are fundamental to modern pharmaceutical analysis and quality control. researchgate.netaxios-research.com A reference standard for this compound is a highly purified and characterized substance used as a measurement benchmark for establishing the quality and purity of Cefamandole drug substance and product. axios-research.com

Establishment of Reference Standards: A reference standard for this compound is typically established through chemical synthesis, followed by rigorous purification and characterization. Its structural identity is confirmed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity is determined using a high-performance liquid chromatography (HPLC) method, often against a primary standard. These standards are made available through pharmacopoeial bodies, such as the European Pharmacopoeia (EP), and commercial suppliers of reference materials. veeprho.comlgcstandards.com

Table 3: Characteristics of a this compound Reference Standard This table details the typical identification properties associated with a commercially available reference standard for this compound.

CharacteristicDetailReference
Compound Name Cefamandole EP Impurity A veeprho.com
Systematic (IUPAC) Name (6R, 7R)-7-((R)-2-(formyloxy)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid veeprho.com
CAS Number 1947364-12-6 veeprho.com
Molecular Formula C₁₉H₁₈N₂O₆S pipitech.com
Molecular Weight 418.42 g/mol (Calculated)
Typical Format Neat solid (powder or crystals) lgcstandards.com
Intended Use Identification and quantification of impurities, method validation, quality control. axios-research.comiajps.com

Utilization of Reference Standards: The primary use of the this compound reference standard is in the validation and routine application of analytical methods, most commonly HPLC. iajps.com It is essential for:

Identification: Confirming the presence of the impurity in a sample by comparing its retention time in a chromatogram to that of the reference standard. nih.gov

Quantification: Accurately determining the amount of the impurity present in the Cefamandole active pharmaceutical ingredient (API) or finished product. This is achieved by creating a calibration curve from solutions of the reference standard at known concentrations. iajps.com

Method Validation: Establishing the performance characteristics of the analytical method. iajps.com The reference standard is used to determine key validation parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). amazonaws.com Specificity ensures the analytical method can distinguish the impurity from the main component and other potential impurities. amazonaws.com

Table 4: Example HPLC Method Validation Parameters Using a this compound Reference Standard This interactive table shows typical performance characteristics of a validated HPLC method for the quantification of this compound.

Validation ParameterDescriptionTypical Acceptance CriteriaExample Result
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak is well-resolved from Cefamandole and other impurities.Peak Purity > 99.5%
Linearity (R²) Proportionality of the measured value to the concentration of the analyte.Correlation Coefficient (R²) ≥ 0.990.9992
Accuracy / Recovery (%) Closeness of test results to the true value, assessed by spiking samples with known amounts of the standard.98.0% - 102.0%99.7%
Precision (% RSD) Degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 5.0%1.2%
Limit of Detection (LOD) Lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio ≥ 3:10.01%
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10:10.03%

Control Strategies and Quality Assurance in Pharmaceutical Manufacturing Regarding Formylmandeloyl 7 Amino Desacetoxy Cephalosporanic Acid Cefamandole Impurity A

Process Analytical Technology (PAT) Applications in Impurity Control

Process Analytical Technology (PAT) is a framework initiated by the United States Food and Drug Administration (FDA) to encourage innovation in pharmaceutical manufacturing. It aims to ensure final product quality by designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.org The implementation of PAT is a shift from traditional quality control, which relies on testing the final product, to a more proactive approach of building quality into the product. researchgate.netemerson.com

For controlling impurities like Cefamandole (B1668816) Impurity A, PAT can be applied in real-time to monitor and control the chemical reactions during the synthesis of Cefamandole. news-medical.net This allows for immediate adjustments to be made to the process if impurity levels start to rise, preventing the formation of out-of-specification batches. nih.gov

Various analytical techniques can be employed as PAT tools for impurity monitoring. These include:

Spectroscopic methods: Techniques like Near-Infrared (NIR), Raman, and Fourier Transform Infrared (FTIR) spectroscopy can provide real-time information on the chemical composition of the reaction mixture. researchgate.netscirp.org For instance, NIR spectroscopy has been successfully used to monitor the blending of active pharmaceutical ingredients (APIs) and control moisture content. scirp.org

Chromatographic methods: While often used for off-line analysis, advancements in technology have enabled the use of at-line or on-line High-Performance Liquid Chromatography (HPLC) for rapid impurity profiling. frontiersin.org

By integrating these analytical tools into the manufacturing process, a continuous stream of data is generated. This data can be used to develop process models that predict how changes in CPPs will affect the formation of Cefamandole Impurity A. This understanding is crucial for establishing a robust control strategy. nih.gov

Quality by Design (QbD) Approaches for Impurity Mitigation

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. iajps.com It is a science and risk-based approach that aims to ensure the quality of the final product by designing robust manufacturing processes. mdpi.com The core principle of QbD is that quality cannot be tested into a product; it should be built-in.

In the context of mitigating this compound, a QbD approach would involve the following steps:

Define the Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final Cefamandole product, with a specific focus on the acceptable level of Impurity A.

Identify Critical Quality Attributes (CQAs): The level of this compound is a CQA as it can impact the safety and efficacy of the drug product. iajps.com

Identify Critical Process Parameters (CPPs): These are the process parameters that have a significant impact on the formation of Impurity A. This could include reaction temperature, pH, reaction time, and the quality of raw materials.

Establish a Design Space: Through a series of designed experiments (DoE), a design space is established. mdpi.com This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.

Develop a Control Strategy: A control strategy is designed to ensure that the process operates within the established design space, thereby consistently producing a product with the desired quality. iajps.com This may include in-process controls and real-time monitoring using PAT. nih.gov

By applying a QbD approach, a deeper understanding of the factors that contribute to the formation of this compound is gained. This knowledge allows for the development of a robust manufacturing process that minimizes the formation of this impurity, leading to a more consistent and higher-quality product. iajps.commdpi.com

Strategies for Reducing Formylmandeloyl-7-amino-desacetoxy-cephalosporanic Acid (this compound) Formation in Synthesis

The formation of impurities during the synthesis of an active pharmaceutical ingredient (API) is a significant concern in the pharmaceutical industry. Understanding the mechanisms of impurity formation is crucial for developing strategies to control their levels. In the case of Cefamandole, the formation of Impurity A, Formylmandeloyl-7-amino-desacetoxy-cephalosporanic acid, can be influenced by various factors during the synthesis process.

Key strategies to reduce the formation of this compound include:

Control of Starting Materials and Reagents: The quality of the starting materials and reagents used in the synthesis of Cefamandole can have a direct impact on the impurity profile of the final product. iajps.com Ensuring the purity of these materials and establishing appropriate specifications can help to minimize the introduction of potential precursors to Impurity A.

Optimization of Reaction Conditions: The conditions under which the synthesis is carried out, such as temperature, pH, and reaction time, can significantly influence the formation of impurities. researchgate.net A thorough understanding of the reaction kinetics and thermodynamics can help in optimizing these parameters to favor the formation of the desired product over the impurity. For instance, a thermodynamically controlled synthesis approach has been explored for Cefamandole, which could offer an alternative to traditional kinetic methods. researchgate.net

Purification Techniques: After the synthesis is complete, various purification techniques can be employed to remove any formed impurities. These can include crystallization, chromatography, and extraction. patsnap.comgoogle.com For example, the use of macroporous absorption resins has been shown to be effective in purifying cephalosporins. google.com The choice of purification method will depend on the physicochemical properties of Cefamandole and Impurity A.

Process Understanding and Control: A comprehensive understanding of the entire manufacturing process is essential for identifying the critical points where Impurity A is formed. google.com This knowledge can be used to implement in-process controls to monitor and control the formation of the impurity in real-time.

By implementing a combination of these strategies, it is possible to significantly reduce the formation of this compound, leading to a purer and higher-quality final product.

Stability Study Protocols and Shelf-Life Prediction in Relation to Impurity A Formation

Stability testing is a critical component of pharmaceutical development and is essential for ensuring the quality, safety, and efficacy of a drug product throughout its shelf life. gprcp.ac.in The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. gprcp.ac.in This information is used to establish a re-test period for the drug substance and a shelf-life for the drug product. europa.eu

For Cefamandole, stability studies are crucial for understanding the formation of Impurity A over time. The formation of degradation products like Impurity A can impact the safety and efficacy of the drug. gprcp.ac.in

A typical stability study protocol for Cefamandole would involve:

Stress Testing: This involves subjecting the drug substance to extreme conditions (e.g., high temperature, humidity, light, and pH) to identify potential degradation products and to understand the degradation pathways. nih.gov

Accelerated Stability Studies: These studies are conducted under elevated temperature and humidity conditions to accelerate the degradation process and to predict the shelf-life of the product. europa.eu

Long-Term Stability Studies: These studies are conducted under the recommended storage conditions for the product and are used to confirm the predicted shelf-life. europa.eu

During these studies, the levels of Cefamandole and Impurity A are monitored using a validated stability-indicating analytical method, typically HPLC. nih.gov The data generated from these studies is used to establish the acceptance criteria for Impurity A in the final product and to determine the appropriate storage conditions and shelf-life.

The following table outlines a typical stability study protocol for Cefamandole:

Study TypeStorage ConditionDurationTesting Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Compliance with International Conference on Harmonisation (ICH) Guidelines (Q1A, Q3A, Q3B, M7)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. amsbiopharma.com Compliance with these guidelines is essential for the registration and marketing of new drugs in many countries around the world.

For the control of this compound, the following ICH guidelines are particularly relevant:

ICH Q1A (R2) - Stability Testing of New Drug Substances and Products: This guideline provides recommendations on how to conduct stability studies to establish a re-test period for a drug substance and a shelf-life for a drug product. europa.euamsbiopharma.com It outlines the requirements for stability testing protocols, including storage conditions, testing frequency, and the evaluation of stability data.

ICH Q3A (R2) - Impurities in New Drug Substances: This guideline provides guidance on the qualification and control of impurities in new drug substances. amsbiopharma.comich.org It defines the thresholds for reporting, identification, and qualification of impurities. For any impurity found in a new drug substance at a level greater than the qualification threshold, its biological safety must be evaluated. ich.org

ICH Q3B (R2) - Impurities in New Drug Products: This guideline provides guidance on the control of impurities in new drug products. europa.eu It is complementary to ICH Q3A and addresses impurities that may arise during the manufacturing of the drug product or from the degradation of the drug substance in the drug product.

ICH M7 (R1) - Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the assessment and control of mutagenic impurities that may pose a carcinogenic risk. iajps.comjpionline.org If this compound is found to be mutagenic, its level in the final product would need to be controlled to a very low level, based on a toxicological assessment. iajps.com

Compliance with these ICH guidelines ensures that the levels of this compound are adequately controlled and that the final product is safe and effective for its intended use.

The following table summarizes the key requirements of these ICH guidelines in relation to this compound:

GuidelineFocusKey Requirements for this compound
ICH Q1A(R2) Stability TestingConduct stability studies to determine the shelf-life and storage conditions, monitoring the formation of Impurity A over time. europa.eu
ICH Q3A(R2) Impurities in Drug SubstancesReport, identify, and qualify Impurity A if it exceeds the defined thresholds. ich.org
ICH Q3B(R2) Impurities in Drug ProductsControl the levels of Impurity A in the final drug product, considering both process-related impurities and degradation products. europa.eu
ICH M7(R1) Mutagenic ImpuritiesAssess the mutagenic potential of Impurity A and, if necessary, control its level to an acceptable limit to minimize carcinogenic risk. iajps.com

Improvement of Pharmacopoeial Monographs for Impurity Control

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), play a crucial role in ensuring the quality of pharmaceutical products by providing official standards and test methods. pharmtech.comresearchgate.net The monographs in these pharmacopoeias specify the tests, procedures, and acceptance criteria for drug substances and drug products.

For Cefamandole, the pharmacopoeial monograph should include a suitable analytical method for the control of impurities, including Impurity A. However, as analytical technologies advance and our understanding of impurity formation improves, there may be a need to update and improve these monographs. nih.gov

Areas for improvement in pharmacopoeial monographs for Cefamandole could include:

Adoption of more advanced analytical techniques: Many current pharmacopoeial methods for impurity analysis are based on traditional HPLC. The adoption of more advanced techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), could provide better separation and more sensitive detection of impurities. frontiersin.orgnih.gov

Inclusion of specific limits for all known impurities: Pharmacopoeial monographs may not always include specific limits for all known impurities. The inclusion of a specific limit for this compound would provide a clearer standard for manufacturers to follow.

Harmonization of monographs: There can be differences in the requirements of different pharmacopoeias, which can create challenges for manufacturers who market their products globally. Harmonizing the monographs for Cefamandole would help to ensure a consistent standard of quality across different regions.

The continuous improvement of pharmacopoeial monographs is an important process that helps to ensure that the standards for drug quality keep pace with scientific and technological advancements. nih.gov This, in turn, helps to ensure the safety and efficacy of medicines for patients.

Q & A

Q. What validated HPLC methods are recommended for quantifying Cefamandole Impurity A in pharmaceutical formulations?

Q. How can researchers structurally characterize this compound?

  • Methodological Answer : Structural elucidation combines high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, HPLC-Q-TOF-MS identifies fragmentation patterns to hypothesize structural modifications (e.g., dihydro derivatives from synthesis intermediates). X-ray crystallography can resolve molecular interactions in enzyme complexes, as demonstrated in studies of cefamandole’s intermediates .

Advanced Research Questions

Q. How should researchers design experiments to assess the robustness of analytical methods for Impurity A?

  • Methodological Answer : Conduct multi-variable testing across HPLC systems, columns (e.g., 150–250 mm length, 3–5 μm particle size), and mobile phase pH variations. Validate precision by analyzing spiked samples (0.05–2.5 μg/mL) in triplicate. Calculate inter-day and intra-day variability (<2% RSD). Include degradation studies (acid/base hydrolysis, oxidative stress) to confirm method specificity for Impurity A .

Q. What strategies resolve discrepancies in impurity quantification across analytical batches?

  • Methodological Answer : Discrepancies often arise from inconsistent correction factors or column performance. Implement a system suitability test (SST) with reference mixtures of cefamandole and Impurity A. Use relative response factors (RRFs) calibrated against a primary standard. For batch-to-batch variability, apply statistical tools like segmented regression models to identify changepoints in pharmacokinetic data or analytical drift .

Q. How to determine toxicological thresholds for Impurity A during preclinical development?

  • Methodological Answer : Follow ICH M7 guidelines:
  • Step 1 : Assess genotoxic potential via in silico tools (e.g., QSAR).
  • Step 2 : If genotoxicity is suspected, set limits using the Threshold of Toxicological Concern (TTC: 1.5 μg/day).
  • Step 3 : Validate analytical methods (LC-MS/MS) to detect impurities at ≤30% of TTC. Provide data from ≥6 pilot batches to justify exclusion from specifications if levels are below thresholds .

Q. How can structural insights into Impurity A inform degradation pathway studies?

  • Methodological Answer : Map degradation pathways using forced degradation studies (e.g., thermal, photolytic stress). Correlate LC-MS/MS fragmentation patterns with proposed structures. For example, β-lactam ring hydrolysis in cefamandole may generate Impurity A. Compare with X-ray data on acyl-intermediates to confirm stability under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.